![molecular formula C8H6BrN3 B1382080 8-Bromo-1,6-naphthyridin-5-amine CAS No. 1820686-20-1](/img/structure/B1382080.png)
8-Bromo-1,6-naphthyridin-5-amine
Overview
Description
8-Bromo-1,6-naphthyridin-5-amine is a chemical compound with the CAS Number: 1820686-20-1 . It has a molecular weight of 224.06 . The IUPAC name for this compound is 8-bromo [1,6]naphthyridin-5-amine . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including 8-Bromo-1,6-naphthyridin-5-amine, has been a topic of interest in synthetic and medicinal chemistry fields . A variety of synthetic developments have led to a wide range of functionalized 1,6-naphthyridines . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids produced monoarylated-1,6-naphthyridines .Molecular Structure Analysis
The molecular structure of 8-Bromo-1,6-naphthyridin-5-amine can be represented by the InChI Code: 1S/C8H6BrN3/c9-6-4-12-8 (10)5-2-1-3-11-7 (5)6/h1-4H, (H2,10,12) . This indicates that the compound is a naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 1,6-naphthyridines have been extensively studied . For example, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines .Physical And Chemical Properties Analysis
8-Bromo-1,6-naphthyridin-5-amine is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Anticancer Activity
8-Bromo-1,6-naphthyridin-5-amine: has shown promise in the field of oncology. It’s been studied for its potential to inhibit the growth of cancer cells. The compound’s ability to interfere with cancer cell proliferation makes it a candidate for anticancer drug development. Researchers have been exploring its efficacy against different cancer cell lines, and it’s been found to exhibit significant cytotoxic effects .
Anti-HIV Properties
This compound also has applications in antiviral therapy, particularly against the Human Immunodeficiency Virus (HIV). Its structural framework allows it to bind with viral proteins, potentially inhibiting the replication of the virus. The ongoing research aims to optimize its potency and selectivity towards HIV-related targets .
Antimicrobial Uses
The antimicrobial properties of 8-Bromo-1,6-naphthyridin-5-amine are notable. It’s been tested against a range of bacterial and fungal pathogens. The compound’s mechanism involves disrupting the microbial cell processes, which could lead to the development of new antibiotics to combat resistant strains .
Analgesic Effects
In pain management, this compound has been evaluated for its analgesic effects. It may work by modulating pain signals at the molecular level, offering a potential new pathway for treating chronic pain conditions without the side effects of traditional painkillers .
Anti-inflammatory Applications
The anti-inflammatory potential of 8-Bromo-1,6-naphthyridin-5-amine is another area of interest. It could be used to treat inflammatory diseases by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant in the context of autoimmune disorders .
Antioxidant Properties
As an antioxidant, 8-Bromo-1,6-naphthyridin-5-amine could help in neutralizing free radicals, which are implicated in various diseases and aging processes. Its antioxidant activity is being explored for therapeutic use in conditions caused by oxidative stress .
Diagnostic Applications
The compound’s unique structure makes it suitable for use in diagnostic assays. It can be tagged with fluorescent markers or other probes to detect specific biological targets, aiding in the diagnosis of diseases .
Industrial Applications
Beyond medical applications, 8-Bromo-1,6-naphthyridin-5-amine has potential uses in industrial processes. Its chemical properties could be harnessed for material synthesis, coatings, and as a catalyst in certain chemical reactions .
Safety and Hazards
Future Directions
The future directions for the study of 1,6-naphthyridines, including 8-Bromo-1,6-naphthyridin-5-amine, involve further exploration of their synthesis and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their importance in the synthetic and medicinal chemistry fields .
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, the class of compounds to which 8-bromo-1,6-naphthyridin-5-amine belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
It is known that 1,6-naphthyridines interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Given the broad range of pharmacological activities of 1,6-naphthyridines, it can be inferred that multiple biochemical pathways might be affected .
Result of Action
Given the pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound might have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
8-bromo-1,6-naphthyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBBBKVKWONFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2N)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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